molecular formula C21H27N3O4S B3506814 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide

Cat. No. B3506814
M. Wt: 417.5 g/mol
InChI Key: QVCJJNGGYPUQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phosphodiesterase inhibitors and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 is a phosphodiesterase inhibitor that works by increasing the levels of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a second messenger that plays a key role in many physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting the breakdown of cGMP, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 can increase its levels and produce a variety of physiological effects.
Biochemical and Physiological Effects:
2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cGMP levels, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate calcium homeostasis. These effects may be beneficial in the treatment of a variety of diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 in lab experiments is its well-characterized mechanism of action. This allows researchers to study its effects on specific physiological processes and to compare its effects to those of other compounds. However, one limitation of using 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 is its relatively low potency compared to other phosphodiesterase inhibitors. This may limit its effectiveness in certain experiments and may require higher concentrations to produce significant effects.

Future Directions

There are several future directions for research on 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543. One area of research is the development of more potent analogs of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 that can produce stronger physiological effects at lower concentrations. Another area of research is the investigation of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 in combination with other compounds for the treatment of cardiovascular diseases and other diseases should also be explored.

Scientific Research Applications

2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a treatment for cardiovascular diseases. Studies have shown that 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 can improve cardiac function and reduce myocardial damage in animal models of heart failure. In addition, 2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide 41-8543 has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of other diseases such as diabetes and neurodegenerative disorders.

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-12-19(29(26,27)24-18-7-3-2-4-8-18)9-10-20(16)28-15-21(25)23-14-17-6-5-11-22-13-17/h5-6,9-13,18,24H,2-4,7-8,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCJJNGGYPUQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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